Casbene

Description

Structure

3D Structure

Properties

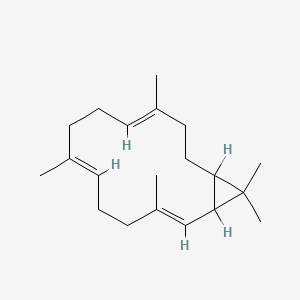

Molecular Formula |

C20H32 |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(2E,6E,10E)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene |

InChI |

InChI=1S/C20H32/c1-15-8-6-10-16(2)12-13-18-19(20(18,4)5)14-17(3)11-7-9-15/h9-10,14,18-19H,6-8,11-13H2,1-5H3/b15-9+,16-10+,17-14+ |

InChI Key |

ZJMVJDFTNPZVMB-QOCMWZQCSA-N |

SMILES |

CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C2C(C2(C)C)CC/C(=C/CC1)/C)/C |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Casbene: A Diterpenoid Phytoalexin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Casbene is a macrocyclic diterpene that plays a significant role in plant defense mechanisms as a phytoalexin.[1][2] Its complex bicyclic structure serves as a crucial intermediate in the biosynthesis of a diverse array of bioactive terpenoids, some of which are of significant interest for pharmaceutical development, including prostratin (B1679730) and ingenol (B1671944) mebutate.[3][4] This guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a diterpene hydrocarbon with the molecular formula C₂₀H₃₂.[5][6] Its structure is characterized by a bicyclo[12.1.0]pentadeca-2,6,10-triene core.[5] This bicyclic system consists of a 14-membered macrocycle fused to a cyclopropane (B1198618) ring. The chemical structure features three methyl substituents at the 3-, 7-, and 11-positions, along with gem-dimethyl groups at the 15-position.[5] The systematic IUPAC name for the most common isomer is (1R,2E,6E,10E,14S)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ | [5][6] |

| Molecular Weight | 272.5 g/mol | [5] |

| Exact Mass | 272.250401021 Da | [5] |

| InChIKey | Not explicitly found | |

| CAS Number | 24286-51-9 | [5] |

| ChEBI ID | CHEBI:17695 | [5] |

Biosynthesis of this compound

This compound is synthesized from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a cyclization reaction catalyzed by the enzyme this compound synthase (CBS).[3][7] This enzyme belongs to the lyase family.[7] The biosynthesis of GGPP itself originates from the mevalonate (B85504) pathway, which produces the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthetic pathway is initiated by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), to form the linear precursor GGPP. This compound synthase then facilitates an intramolecular cyclization of GGPP to yield the characteristic bicyclic structure of this compound.[3] This process is a key step in the production of a wide range of diterpenoids in plants like the castor bean (Ricinus communis) and species of Euphorbia.[1][4]

Experimental Protocols

Isolation and Quantification of this compound from Plant Material

This protocol is adapted from methodologies used for the analysis of diterpenoids in transiently expressed Nicotiana benthamiana.[8]

-

Sample Preparation: Approximately 200 mg of dried and ground plant material is used for extraction.

-

Extraction: The ground material is suspended in 5 ml of hexane (B92381) containing a suitable internal standard (e.g., 100 µg/ml of β-caryophyllene).

-

Sonication: The mixture is sonicated for 15 minutes to facilitate the extraction of non-polar compounds like this compound.

-

Analysis by GC-MS: The hexane extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound. The mass spectrum of this compound will show a characteristic molecular ion peak corresponding to its molecular weight.

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

For the definitive determination of the chemical structure of this compound and its derivatives, 2D-NMR spectroscopy is employed.[9][10]

-

Purification: this compound is first purified from the crude extract using chromatographic techniques such as column chromatography.

-

NMR Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., C₆D₆).

-

NMR Experiments: A series of NMR experiments are conducted, including:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton and confirming the connectivity of the cyclic structure.[10]

-

The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the bicyclo[12.1.0]pentadecane scaffold of this compound.[10]

References

- 1. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Cloning of this compound and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H32 | CID 5280437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-Casbene | C20H32 | CID 5316105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthase - Wikipedia [en.wikipedia.org]

- 8. Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Discovery and History of Casbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casbene, a macrocyclic diterpene, holds a significant position in the landscape of natural product chemistry and biotechnology. Initially identified as a phytoalexin in the castor bean (Ricinus communis), its role as a key precursor to a vast array of complex diterpenoids, many with promising therapeutic activities, has propelled it into the spotlight of metabolic engineering and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological significance of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways to facilitate further research and development in this exciting field.

Discovery and Historical Perspective

This compound was first discovered as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its biosynthesis was observed in castor bean (Ricinus communis L.) seedlings when challenged with fungal elicitors, such as those from Rhizopus stolonifer[1][2][3]. This initial discovery highlighted its role in plant defense mechanisms. The enzyme responsible for its synthesis, this compound synthase, was subsequently isolated and characterized, revealing its function in the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), into the characteristic 14-membered ring structure of this compound[4][5][6].

A pivotal moment in this compound research was the cloning of the this compound synthase cDNA from R. communis, which provided the genetic blueprint for this key enzyme and opened the door for its heterologous expression and detailed characterization[7]. This breakthrough facilitated the production of this compound in microbial hosts, enabling further investigation of its properties and its use as a platform for producing more complex diterpenoids.

More recently, the discovery of a cis-casbene synthase from Streptomyces paromomycinus has expanded the known diversity of this compound-related molecules, offering new avenues for synthetic biology and the creation of novel compounds with potentially unique biological activities[8].

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of terpene cyclization. The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP).

The Mevalonate (B85504) and MEP Pathways

In plants, the IPP and DMAPP precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids[9]. The MEP pathway is generally responsible for the biosynthesis of diterpene precursors, including GGPP for this compound synthesis[9]. In engineered microbial systems, the heterologous expression of the MVA pathway is often employed to enhance the supply of these essential precursors for terpenoid production[10][11].

The Role of this compound Synthase

The key enzymatic step in this compound biosynthesis is the cyclization of GGPP, catalyzed by this compound synthase (EC 4.2.3.8)[6][12]. This enzyme facilitates an intramolecular cyclization of the linear GGPP molecule to form the bicyclo[12.1.0]pentadecane skeleton of this compound.

dot

Caption: Biosynthesis of this compound from MEP Pathway Precursors.

Quantitative Data

Table 1: Kinetic Properties of this compound Synthase from Ricinus communis

| Parameter | Value | Reference |

| Km for GGPP | 1.9 µM | [13] |

| Molecular Weight | 53,000 ± 3,000 Da | [5] |

| pH Optimum | 7.5 - 9.0 | [5] |

| Specific Activity | 4.2 nkat/mg protein | [4] |

Table 2: Production of this compound in Engineered Saccharomyces cerevisiae

| Strain Engineering | Cultivation Method | Titer | Reference |

| Expression of four this compound synthase genes | Metabolically engineered strain | 31 mg/L | [14] |

| Overexpression of tHMG1, PaGGPPS, and RcCBS; dynamic control of ERG20 and ERG9 | Engineered mevalonate pathway | Up to 108.5 mg/L | |

| Expression of J. curcas this compound synthase with upstream pathway engineering | Not specified | 1.80 mg/g DCW | [15] |

Experimental Protocols

Heterologous Expression of this compound Synthase in Escherichia coli

This protocol describes the high-level expression of Ricinus communis this compound synthase in E. coli[7].

1. Vector and Host Strain Selection:

- Utilize an expression vector with a tightly controlled promoter, such as the pET series (e.g., pET-21d(+)) with a T7lac promoter.

- To overcome issues with rare codons, co-express the this compound synthase gene with a plasmid encoding the corresponding tRNA, such as pSM102 for the dnaY gene (tArg(AGA/G)).

- Use a suitable E. coli expression host, such as BL21(DE3).

2. Culture and Induction:

- Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue incubation at a lower temperature (e.g., 18-30°C) for several hours to overnight to promote proper protein folding.

3. Cell Lysis and Protein Solubilization:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

- This compound synthase may be expressed as insoluble inclusion bodies. If so, centrifuge the lysate to pellet the inclusion bodies.

- Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

- Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea).

4. Protein Refolding and Purification:

- Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-arginine).

- Purify the refolded, active this compound synthase using standard chromatography techniques, such as affinity chromatography (if a tag is present) or ion-exchange chromatography.

dot

References

- 1. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound synthetase: regulation of phytoalexin biosynthesis in Ricinus communis L. seedlings. Purification of this compound synthetase and regulation of its biosynthesis during elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Diterpene Phytoalexin this compound: Partial Purification and Characterization of this compound Synthetase from Ricinis communis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthase - Wikipedia [en.wikipedia.org]

- 7. High level expression of Ricinus communis this compound synthase in Escherichia coli and characterization of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Elicitor induced activation of the methylerythritol phosphate pathway toward phytoalexins biosynthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound [enzyme-database.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Cloning of this compound and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Casbene Diterpene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of casbene, a macrocyclic diterpene hydrocarbon. This compound is a significant precursor to a wide array of bioactive diterpenoids, including those with potential therapeutic applications. This document details the primary plant sources, biosynthesis, and methods for its extraction and quantification, tailored for professionals in research and drug development.

Principal Natural Sources of this compound

This compound is predominantly found within the plant kingdom, specifically in the Euphorbiaceae family . It is often produced as a phytoalexin in response to fungal elicitors. While a number of species within this family produce this compound and its derivatives, the most extensively studied sources are:

-

Ricinus communis (Castor Bean): This is the most well-documented natural source of this compound.[1][2][3][4][5][6][7][8][9] In castor bean seedlings, this compound production is notably induced upon exposure to fungal pathogens like Rhizopus stolonifer.[1][2]

-

Euphorbia lathyris (Caper Spurge): The seed oil of this plant contains a variety of macrocyclic diterpenoids, and this compound is recognized as a key intermediate in their biosynthesis.[10][11]

-

Jatropha curcas (Purging Nut): This plant is another member of the Euphorbiaceae family known to produce this compound, which serves as a precursor to phorbol (B1677699) esters, a class of diterpenoids.[12]

-

Other Euphorbia Species: Various other species within the Euphorbia genus are known to synthesize a diverse range of diterpenoids, with this compound being a likely common precursor.[13][14]

Beyond the Euphorbiaceae family, this compound-type diterpenoids have also been identified in rice (Oryza sativa) , where they play a role in the plant's defense mechanisms.[15][16] Recently, a stereoisomer, cis-casbene, was discovered to be produced by the bacterium ** Streptomyces paromomycinus **, highlighting that the natural sources of this diterpene may extend beyond the plant kingdom.[17]

Quantitative Analysis of this compound Production

The yield of this compound can vary significantly depending on the source organism, the specific tissue, and the presence of elicitors. While comprehensive quantitative data from natural plant sources is dispersed across literature, this section summarizes available data, including from engineered microbial systems, to provide a comparative overview.

| Source Organism | Tissue/System | Condition | This compound Yield | Reference |

| Saccharomyces cerevisiae (engineered) | Cell culture | Expressing R. communis this compound synthase | 31 mg/L | [3] |

| Saccharomyces cerevisiae (engineered) | Cell culture | Dynamically controlled ERG20 and ERG9 expression | up to 108.5 mg/L | [18] |

| Nicotiana benthamiana (transgenic) | Leaf tissue | Heat-induced expression | up to 1 µg/mg dry weight | [19] |

Biosynthesis and Regulatory Pathways

This compound Biosynthesis Pathway

This compound is synthesized from geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for diterpenes. The key enzymatic step is the cyclization of GGPP, catalyzed by the enzyme This compound synthase (CS or CBS) .[1][6][7][8][10][12] In plants, the enzymes responsible for the conversion of isopentenyl pyrophosphate (IPP) to this compound are located in the proplastids.[1][2]

References

- 1. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cloning of this compound and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : The Purification and Properties of Farnesyl Transferase from Elicited Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H32 | CID 5280437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthetase: regulation of phytoalexin biosynthesis in Ricinus communis L. seedlings. Purification of this compound synthetase and regulation of its biosynthesis during elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Biosynthesis of the Diterpene Phytoalexin this compound: Partial Purification and Characterization of this compound Synthetase from Ricinis communis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Euphorbia lathyris - Wikipedia [en.wikipedia.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular and biochemical evolution of this compound-type diterpene and sesquiterpene biosynthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rice contains a biosynthetic gene cluster associated with production of the casbane-type diterpenoid phytoalexin ent-10-oxodepressin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Dynamic Control of ERG20 and ERG9 Expression for Improved this compound Production in Saccharomyces cerevisiae [frontiersin.org]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Catalytic Heart of Plant Defense: An In-depth Technical Guide to Casbene Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of casbene synthase, a key enzyme in the biosynthesis of the diterpene phytoalexin this compound. This compound and its derivatives are of significant interest due to their antimicrobial properties and as precursors for a variety of bioactive molecules. This document details the enzyme's catalytic mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.

Core Mechanism of Action

This compound synthase (EC 4.2.3.8) is a terpene cyclase that catalyzes the conversion of the linear C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), into the macrocyclic diterpene this compound.[1][2] This complex cyclization reaction proceeds through a series of carbocation intermediates, a hallmark of terpene biosynthesis.[3] The enzyme is typically induced in plants, such as the castor bean (Ricinus communis), in response to fungal elicitors, forming a crucial part of the plant's defense mechanism.[4][5]

The catalytic cycle can be broadly divided into three main phases:

-

Initiation: The reaction is initiated by the metal-ion-dependent ionization of the diphosphate group from GGPP. This compound synthase requires divalent cations, with Mg²⁺ being the most effective, for maximal activity.[5] This departure of the pyrophosphate group generates a geranylgeranyl cation.

-

Elongation and Cyclization (Carbocation Cascade): The highly reactive geranylgeranyl cation undergoes a series of intramolecular cyclizations. The first key step is a 1,14-cyclization, where the double bond at C-14 attacks the C-1 carbocation, forming a 14-membered cembranyl cation intermediate. This is followed by further intramolecular rearrangements.

-

Termination: The carbocation cascade is terminated by a deprotonation step, leading to the formation of the final stable this compound product with its characteristic bicyclo[12.1.0]pentadecane skeleton, which includes a cyclopropane (B1198618) ring.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound synthase from Ricinus communis.

Table 1: Kinetic Parameters of this compound Synthase

| Parameter | Value | Substrate | Source |

| Michaelis Constant (Km) | 1.9 µM | Geranylgeranyl Pyrophosphate (GGPP) | [4][5] |

| Turnover Number (kcat) | Not explicitly reported | GGPP | |

| Catalytic Efficiency (kcat/Km) | Not explicitly reported | GGPP |

Table 2: Specific Activity of Purified this compound Synthase

| Specific Activity | Purification Fold | Source Organism | Source |

| 4.2 nkat/mg | 700-fold | Ricinus communis (castor bean) seedlings | [5] |

Experimental Protocols

Purification of this compound Synthase from Ricinus communis Seedlings

This protocol is based on the methodology described by Dueber et al. (1978).[5]

a. Plant Material and Elicitation:

-

Germinate Ricinus communis L. seeds in the dark for 67 hours.

-

Elicit this compound synthase production by treating the seedlings with a suspension of Rhizopus stolonifer spores.

-

Harvest the seedlings 14 hours after exposure to the fungal spores for maximal enzyme activity.[5]

b. Protein Extraction:

-

Homogenize the harvested seedlings in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol and 10% glycerol).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Subject the supernatant to a high-speed centrifugation (e.g., 100,000 x g) to pellet microsomes. The majority of this compound synthase activity is typically found in the soluble fraction.

c. Ammonium (B1175870) Sulfate (B86663) Fractionation:

-

Slowly add solid ammonium sulfate to the supernatant from the high-speed centrifugation to achieve a specific saturation percentage (e.g., 40-70%).

-

Stir on ice for 30-60 minutes to allow for protein precipitation.

-

Collect the protein precipitate by centrifugation (e.g., 10,000 x g for 20 minutes).

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 10 mM β-mercaptoethanol).

d. Chromatographic Purification:

-

Anion-Exchange Chromatography:

-

Load the resuspended protein onto a QAE-Sephadex column pre-equilibrated with the resuspension buffer.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).

-

Collect fractions and assay for this compound synthase activity.

-

-

Size-Exclusion Chromatography:

-

Pool the active fractions from the ion-exchange chromatography and concentrate them.

-

Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM β-mercaptoethanol).

-

Elute the proteins with the same buffer and collect fractions.

-

Assay the fractions for this compound synthase activity. The fractions with the highest specific activity contain the purified enzyme.

-

This compound Synthase Activity Assay

a. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5.

-

Substrate: Geranylgeranyl pyrophosphate (GGPP), typically in the micromolar range (e.g., 10 µM).

-

Cofactor: MgCl₂, 10 mM.

-

Enzyme: Purified or partially purified this compound synthase.

-

Extraction Solvent: Hexane or pentane.

-

Internal Standard (for GC-MS quantification): e.g., a long-chain alkane like hexadecane.

b. Assay Procedure:

-

In a glass vial, combine the assay buffer, MgCl₂, and the enzyme solution.

-

Initiate the reaction by adding the GGPP substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl) or by flash-freezing in liquid nitrogen.

-

Add a known amount of the internal standard.

-

Extract the reaction products by adding an equal volume of the extraction solvent (e.g., hexane), vortexing vigorously, and then centrifuging to separate the phases.

-

Carefully collect the organic (upper) phase for analysis.

Product Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

a. Instrumentation and Column:

-

A gas chromatograph coupled to a mass spectrometer.

-

A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating terpenes.

b. GC Conditions (Example):

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

c. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

d. Analysis:

-

Identification: Compare the retention time and the mass spectrum of the product peak with that of an authentic this compound standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.[7]

-

Quantification: Integrate the peak areas of this compound and the internal standard. The concentration of this compound can be calculated using a calibration curve generated with known concentrations of the this compound standard.

Visualizations

Signaling Pathway

Caption: Elicitor-induced signaling pathway for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for this compound synthase studies.

Catalytic Mechanism

Caption: Proposed catalytic mechanism of this compound synthase.

References

- 1. youtube.com [youtube.com]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Diterpene Phytoalexin this compound: Partial Purification and Characterization of this compound Synthetase from Ricinis communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. natuurtijdschriften.nl [natuurtijdschriften.nl]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Casbene: A Pivotal Precursor in the Biosynthesis of Complex Diterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene, a macrocyclic diterpene, stands as a critical branching point in the intricate biosynthetic pathways of a diverse array of bioactive diterpenoids, particularly within the Euphorbiaceae family.[1][2] This family of plants is renowned for producing compounds with significant pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[2] The journey from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP), to these complex molecules is a testament to nature's synthetic prowess, with this compound serving as the first committed intermediate.[3][4] Understanding the enzymatic transformations that convert this compound into more elaborate structures, such as those with lathyrane, tigliane, and ingenane (B1209409) skeletons, is paramount for the advancement of synthetic biology and the development of novel therapeutics.[5][6][7] This guide provides a comprehensive overview of the role of this compound as a precursor, detailing the key enzymatic steps, experimental methodologies, and quantitative data from seminal studies in the field.

From GGDP to this compound: The Initial Cyclization

The biosynthesis of this compound is initiated by the cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGDP).[4][8] This crucial step is catalyzed by the enzyme this compound synthase (CBS), a type of terpene cyclase.[7][8] CBS facilitates an intramolecular cyclization of GGDP to form the characteristic 14-membered ring structure of this compound.[9] The enzyme belongs to the family of lyases and has been identified and characterized in several plant species, most notably in Ricinus communis (castor bean).[8][10][11]

The reaction catalyzed by this compound synthase is as follows: Geranylgeranyl diphosphate ⇌ this compound + Diphosphate[8]

The activity of this compound synthase can be influenced by external factors, such as fungal elicitors, which has been observed to induce its activity in castor bean seedlings, suggesting a role for this compound and its derivatives in plant defense mechanisms.[10][11]

The Oxidation and Cyclization of this compound: Paving the Way for Complexity

Following its formation, this compound undergoes a series of oxidative and cyclization reactions to yield more complex diterpenoid scaffolds. A well-elucidated example is the biosynthetic pathway leading to jolkinol C, a lathyrane diterpenoid and a potential key intermediate in the synthesis of the anti-cancer drug ingenol (B1671944) mebutate.[3][12][13] This transformation involves a concerted action of cytochrome P450 monooxygenases (P450s) and an alcohol dehydrogenase (ADH).

Key Enzymatic Steps to Jolkinol C:

-

Regio-specific Oxidation by P450s: Two key P450 enzymes, CYP71D445 and CYP726A27, have been identified in Euphorbia lathyris to catalyze the regio-specific oxidation of this compound.[3]

-

Dehydrogenation and Unconventional Cyclization by ADH1: Following the P450-mediated oxidations, an alcohol dehydrogenase, ADH1, catalyzes the dehydrogenation of the hydroxyl groups. This leads to a subsequent rearrangement and an unconventional cyclization, ultimately forming the tricyclic structure of jolkinol C.[3]

The discovery of this nonconventional cyclization pathway provides a crucial link in understanding the biosynthesis of highly complex macrocyclic diterpenoids.[3]

Quantitative Data on this compound and Diterpenoid Production

Metabolic engineering efforts have focused on enhancing the production of this compound and its derivatives in various host organisms. The following table summarizes key quantitative data from these studies.

| Organism | Engineering Strategy | Product | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Expression of this compound synthase from five Euphorbiaceae species. | This compound | 31 mg/L | [14] |

| Nicotiana benthamiana | Co-expression of DXS, HDR, GGPPS, and CAS. | This compound | Up to 5-fold increase compared to CAS expression alone. | [15] |

| Nannochloropsis oceanica | Expression of this compound synthase (DgTPS1) and upstream pathway enzymes. | This compound | Up to 1.80 mg g⁻¹ DCW | [6] |

| Saccharomyces cerevisiae | Heterologous expression of this compound synthase, P450s, and ADH. | Jolkinol C | 800 µg/mL | [6] |

| Escherichia coli | Expression of this compound synthase from Ricinus communis. | This compound | - | [15] |

Experimental Protocols

Microsomal Assays for P450 Activity

This protocol is adapted from studies characterizing the activity of CYP71D445 and CYP726A27.[3]

-

Microsome Preparation: Yeast cultures expressing the P450s are grown, and microsomes are prepared as described in previous reports.[3]

-

Assay Mixture: The reaction is conducted in a total volume of 200 µL containing:

-

50 mM potassium phosphate (B84403) buffer (pH 7.5)

-

1 mM NADPH

-

500 µg microsomal protein

-

100 µM substrate (e.g., this compound)

-

-

Incubation: The reaction mixture is incubated for 1 hour at 30°C with shaking at 300 rpm.

-

Combined Assays: For combined assays with ADH, the reaction mixture is supplemented with 200 µg of purified ADH enzyme, 10 mM EDTA, and 1 mM NAD+, and incubated overnight at 28°C.

-

Extraction and Analysis: The reactions are terminated by extraction with 500 µL of ethyl acetate. The organic phase is collected, the solvent is evaporated, and the residue is resuspended in methanol (B129727) for analysis by LC-HRMS.[3]

ADH Enzyme Assays

This protocol details the in vitro characterization of ADH1 activity.[3]

-

Protein Expression and Purification: The cDNA of E. lathyris ADH1 is cloned into an expression vector (e.g., pET28b+) and transformed into E. coli. The recombinant protein is expressed and purified using Ni²⁺-affinity chromatography.[3]

-

Coupled In Vitro Assay: The assay is conducted in a total volume of 150 µL containing:

-

20 mM KH₂PO₄ buffer

-

10 mM EDTA

-

1 mM nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)

-

200 µg of purified ADH1 enzyme

-

100 µM of the substrate (e.g., oxidized this compound derivatives)

-

-

Incubation: The reaction is incubated overnight at 28°C.

-

Extraction and Analysis: The reaction products are extracted with 500 µL of ethyl acetate, the solvent is removed, and the residue is dissolved in 50 µL of methanol for LC-HRMS analysis.[3]

Transient Expression in Nicotiana benthamiana

This method is used for the in planta functional characterization of biosynthetic genes.[3][15]

-

Gene Constructs: cDNAs of the genes of interest (e.g., this compound synthase, P450s, ADH) are cloned into a suitable plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium-mediated Infiltration: The constructs are transformed into Agrobacterium tumefaciens. The bacterial cultures are then infiltrated into the leaves of N. benthamiana plants. To enhance diterpenoid production, co-expression with genes from the upstream MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and geranylgeranyl diphosphate synthase (GGPPS), is often employed.[3][15]

-

Metabolite Extraction: After a period of incubation (typically 5-7 days), the infiltrated leaf tissues are harvested, dried, and ground. Metabolites are extracted using an appropriate solvent (e.g., hexane (B92381) or ethyl acetate).[15]

-

Analysis: The extracts are analyzed by GC-MS or LC-MS to identify and quantify the produced diterpenoids.[15]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway from this compound to Jolkinol C

The following diagram illustrates the enzymatic cascade that transforms this compound into the more complex lathyrane diterpenoid, jolkinol C.

Caption: Biosynthesis of Jolkinol C from this compound.

Experimental Workflow for Gene Function Characterization

This diagram outlines a typical workflow for identifying and characterizing the function of genes involved in diterpenoid biosynthesis.

Caption: Workflow for Diterpenoid Biosynthesis Gene Discovery.

Conclusion

This compound is a cornerstone in the biosynthesis of a vast and pharmacologically important class of diterpenoids. The elucidation of the enzymatic machinery that governs its transformation into more complex molecules has opened new avenues for the biotechnological production of high-value pharmaceuticals. The combined approaches of transcriptomics, in planta expression, and in vitro enzymatic assays have been instrumental in unraveling these intricate pathways. Further research into the downstream modifications of this compound-derived scaffolds will undoubtedly reveal more novel enzymes and biosynthetic routes, providing new targets for metabolic engineering and drug discovery. This guide serves as a foundational resource for researchers aiming to explore and harness the synthetic potential originating from this pivotal diterpenoid precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovering biosynthetic pathways for medicinal diterpenoids from Euphorbiaceae family - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound synthase - Wikipedia [en.wikipedia.org]

- 9. Total synthesis of the macrocyclic diterpene (–)-casbene, the putative biogenetic precursor of lathyrane, tigliane, ingenane, and related terpenoid structures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Biosynthesis of the Diterpene Phytoalexin this compound: Partial Purification and Characterization of this compound Synthetase from Ricinis communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cloning of this compound and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

The Defensive Diterpene: A Technical Guide to the Physiological Function of Casbene in Ricinus communis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casbene, a macrocyclic diterpene, stands as a key phytoalexin in the castor bean (Ricinus communis), playing a critical role in the plant's defense against microbial pathogens. Its synthesis is rapidly induced in response to fungal attack, a process orchestrated by a well-defined signaling cascade. This technical guide provides an in-depth exploration of the physiological function of this compound, detailing its biosynthesis, the enzymatic machinery involved, and the regulatory mechanisms that govern its production. We present a synthesis of quantitative data, detailed experimental protocols, and visual diagrams of the pertinent biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in phytopathology, natural product chemistry, and drug development.

Introduction: this compound as a Phytoalexin

Ricinus communis produces this compound, a diterpenoid hydrocarbon, as a primary defense molecule. It functions as a phytoalexin, an antimicrobial compound that is synthesized by the plant de novo and accumulates at the site of infection following exposure to pathogens.[1][2] The primary role of this compound is to inhibit the growth of invading fungal pathogens, such as Rhizopus stolonifer.[1] Its antimicrobial properties also extend to bacteria.[3] The production of this compound is a hallmark of the induced defense response in castor bean seedlings.[1]

The this compound Biosynthetic Pathway

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) through a cyclization reaction catalyzed by the enzyme this compound synthase.[2][3] The biosynthesis of GGPP itself originates from the mevalonate (B85504) pathway. The key steps and their subcellular localization are outlined below.

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): This initial phase of the pathway does not show significant changes in activity upon fungal infection.[1]

-

IPP to Geranylgeranyl Pyrophosphate (GGPP): This part of the pathway involves several prenyltransferase enzymes.

-

Isopentenyl pyrophosphate isomerase and geranyl transferase activities are found in proplastids of both healthy and infected seedlings.[1][4]

-

Farnesyl pyrophosphate synthetase (geranyl transferase) and geranylgeranyl pyrophosphate synthetase (farnesyl transferase) activities are substantially increased in infected tissues.[1][4] These enzymes, along with this compound synthase, are localized in the proplastids.[1][5]

-

-

GGPP to this compound: The final and committed step is the cyclization of GGPP to this compound, catalyzed by This compound synthase .[2][3] This enzyme's activity is virtually undetectable in healthy seedlings but is rapidly induced upon elicitation.[6]

Regulation of this compound Synthesis: An Elicitor-Mediated Response

The synthesis of this compound is tightly regulated and is triggered by molecular signals known as elicitors, which are often derived from the cell walls of potential pathogens or the plant itself.

The Fungal Elicitor Signal

Fungal pathogens like Rhizopus stolonifer possess enzymes such as endopolygalacturonase.[7][8] This fungal enzyme acts on the pectic components of the castor bean's cell wall, releasing pectic fragments (oligosaccharides).[7][8][9] These pectic fragments serve as the direct elicitors that initiate the defense response.[7][9]

Transcriptional Activation of this compound Synthase

The pectic fragment elicitors trigger a signal transduction cascade that leads to the transcriptional activation of the this compound synthase gene.[9]

-

mRNA Accumulation: Following exposure to elicitors, there is a rapid and significant increase in the amount of this compound synthase mRNA.[2][9] This accumulation reaches its peak approximately 6 hours after elicitation.[2][9]

-

Gene Transcription: Run-on transcription experiments have demonstrated that the rate of transcription of the this compound synthase gene is the primary determinant of the accumulation of its mRNA.[9] Transcription is detectable as early as 2 hours post-elicitation, peaks at 5 hours, and then declines.[9]

-

De Novo Enzyme Synthesis: The rise in mRNA levels is followed by the de novo synthesis of the this compound synthase protein.[2] Enzyme activity begins to increase after a lag period and reaches its maximum around 10-12 hours after elicitation.[2][3]

The following diagram illustrates the signaling pathway leading to this compound production.

References

- 1. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthetase: regulation of phytoalexin biosynthesis in Ricinus communis L. seedlings. Purification of this compound synthetase and regulation of its biosynthesis during elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Biosynthesis of the Macrocyclic Diterpene this compound in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of the Diterpene Phytoalexin this compound: Partial Purification and Characterization of this compound Synthetase from Ricinis communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elicitation of this compound Synthetase Activity in Castor Bean : THE ROLE OF PECTIC FRAGMENTS OF THE PLANT CELL WALL IN ELICITATION BY A FUNGAL ENDOPOLYGALACTURONASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elicitation of this compound Synthetase Activity in Castor Bean : THE ROLE OF PECTIC FRAGMENTS OF THE PLANT CELL WALL IN ELICITATION BY A FUNGAL ENDOPOLYGALACTURONASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of expression of the this compound synthetase gene during elicitation of castor bean seedlings with pectic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Naturally Occurring Casbene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a naturally occurring 14-membered macrocyclic diterpene that serves as a key precursor in the biosynthesis of a diverse array of biologically active compounds, including those with potential therapeutic applications. Found in plants such as the castor bean (Ricinus communis), the stereochemistry of this compound is a critical determinant of its biological activity and that of its downstream metabolites. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring this compound, detailing its absolute configuration, enantiomeric purity, and the stereochemical course of its biosynthesis. Furthermore, it outlines key experimental protocols for its analysis and presents visual representations of the biosynthetic pathway and analytical workflows.

The predominant enantiomer of this compound found in nature is (1R,14S)-(-)-casbene . Its structure is characterized by a cis-fused cyclopropane (B1198618) ring and three trans double bonds within the macrocycle. The stereospecificity of its biosynthesis is tightly controlled by the enzyme this compound synthase, which orchestrates a complex cyclization cascade from the achiral precursor, geranylgeranyl diphosphate (B83284) (GGPP). Understanding the stereochemical intricacies of this compound is paramount for the targeted synthesis of its derivatives and for harnessing its potential in drug discovery and development.

Quantitative Data Summary

The following table summarizes key quantitative data for naturally occurring (1R,14S)-(-)-casbene.

| Parameter | Value | Conditions | Reference |

| Specific Rotation | [α]D25 = -119.8° | c 0.37, C6D6 | [1] |

| Molecular Formula | C20H32 | - | |

| Molecular Weight | 272.47 g/mol | - | |

| Enantiomeric Excess (ee) | Not explicitly reported, but implied to be >99% | Inferred from stereospecific enzymatic synthesis | [2][3] |

¹H and ¹³C NMR Spectroscopic Data of this compound

The following NMR data were reported for this compound in C6D6.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |

| 1 | 32.0 | 0.70 | m |

| 2 | 123.8 | 5.07 | d, J = 9.8 |

| 3 | 138.4 | - | - |

| 4 | 39.9 | 2.10 | m |

| 5 | 26.5 | 2.05 | m |

| 6 | 125.4 | 5.25 | t, J = 6.9 |

| 7 | 135.8 | - | - |

| 8 | 39.8 | 2.15 | m |

| 9 | 26.6 | 2.12 | m |

| 10 | 125.7 | 5.35 | t, J = 7.0 |

| 11 | 134.6 | - | - |

| 12 | 35.8 | 1.95 | m |

| 13 | 29.5 | 1.45 | m |

| 14 | 34.3 | 0.95 | m |

| 15 | 23.0 | - | - |

| 16 | 24.6 | 1.03 | s |

| 17 | 22.0 | 1.10 | s |

| 18 | 23.4 | 1.77 | s |

| 19 | 22.7 | 1.72 | s |

| 20 | 24.4 | 1.69 | s |

Experimental Protocols

Extraction and Purification of this compound from Ricinus communis Seedlings

This protocol describes the extraction and purification of this compound from castor bean seedlings, a common natural source.

Materials:

-

Ricinus communis seedlings

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Homogenize fresh Ricinus communis seedlings in a blender.

-

Extract the homogenate with hexane at room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the hexane extract in vacuo using a rotary evaporator.

-

Purify the crude extract by column chromatography on silica gel, eluting with a hexane gradient to isolate the this compound-containing fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard technique for the identification and quantification of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977A or similar

-

Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C for 5 minutes, then ramp at 5 °C/min to 320 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550

Sample Preparation: Dissolve the purified this compound or crude extract in hexane. The concentration should be adjusted to be within the linear range of the detector.

Enzymatic Synthesis of this compound using this compound Synthase

This protocol outlines the in vitro synthesis of this compound from its precursor, geranylgeranyl diphosphate (GGPP), using recombinant this compound synthase (CS).

Materials:

-

Recombinant this compound synthase

-

Geranylgeranyl diphosphate (GGPP)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Hexane for extraction

-

Vortex mixer and centrifuge

Procedure:

-

In a microcentrifuge tube, combine the incubation buffer, MgCl₂, and a solution of GGPP.

-

Initiate the reaction by adding the purified this compound synthase.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of hexane and vortexing vigorously to extract the this compound.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully remove the upper hexane layer containing the this compound for analysis by GC-MS.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling experiments are crucial for understanding the stereochemical course of the this compound synthase-catalyzed reaction.

Principle: By using stereospecifically labeled precursors, such as isotopically labeled isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fate of specific atoms can be traced throughout the biosynthetic pathway. Analysis of the resulting this compound by NMR spectroscopy or mass spectrometry reveals the stereochemistry of the cyclization and proton transfer steps.

Experimental Outline:

-

Synthesize or obtain stereospecifically labeled (e.g., with ¹³C or ²H) IPP and DMAPP.

-

Perform the enzymatic synthesis of this compound as described in Protocol 3, substituting the unlabeled precursors with the isotopically labeled ones.

-

Purify the resulting labeled this compound.

-

Analyze the purified product by high-resolution NMR spectroscopy (¹H, ¹³C, and 2D NMR) and/or mass spectrometry to determine the position and stereochemistry of the isotopic labels.

Mandatory Visualization

Biosynthetic Pathway of (1R,14S)-(-)-Casbene

The biosynthesis of (1R,14S)-(-)-casbene from geranylgeranyl diphosphate (GGPP) is a highly stereospecific enzymatic process catalyzed by this compound synthase. The reaction proceeds through a series of cationic intermediates, culminating in the formation of the characteristic bicyclo[12.1.0]pentadecane skeleton.

Caption: Biosynthesis of (1R,14S)-(-)-Casbene from GGPP.

Experimental Workflow for this compound Analysis

This workflow diagram illustrates the key steps involved in the isolation, identification, and stereochemical analysis of naturally occurring this compound.

Caption: Workflow for this compound Isolation and Analysis.

Conclusion

The stereochemistry of naturally occurring this compound is defined by its (1R,14S) absolute configuration and its levorotatory nature. The biosynthesis of this specific enantiomer is a testament to the high fidelity of enzymatic catalysis, with this compound synthase ensuring a precise stereochemical outcome. The analytical techniques outlined in this guide, including extraction from natural sources, chromatographic separation, and spectroscopic analysis, are essential tools for researchers in natural product chemistry and drug development. A thorough understanding of this compound's stereochemistry is fundamental for the rational design and synthesis of novel therapeutic agents derived from this versatile natural product. The provided protocols and workflows serve as a valuable resource for the scientific community engaged in the study and application of this compound and its derivatives.

References

A Technical Guide to cis-Casbene Synthase in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. The discovery of novel terpene synthases in microorganisms, such as those from the genus Streptomyces, opens up new avenues for the production of rare and valuable compounds. This technical guide focuses on the recently discovered cis-casbene synthase from Streptomyces paromomycinus, denoted as SpTS1. This enzyme is of particular interest as it synthesizes the first naturally occurring cis-casbene, a stereoisomer of the precursor to several medicinally important diterpenoids. This document provides a comprehensive overview of the discovery, characterization, and proposed biosynthetic pathway of SpTS1. Furthermore, it offers detailed experimental protocols for the heterologous expression, purification, and in vitro characterization of this and other related terpene synthases from Streptomyces.

Introduction to Casbene and Streptomyces Terpene Synthases

This compound is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a wide range of biologically active compounds, including the pro-inflammatory phorbol (B1677699) esters and the anti-cancer drug ingenol (B1671944) mebutate.[1][2] Traditionally, this compound synthases have been identified in plants and are known to produce the trans-isomer from geranylgeranyl diphosphate (B83284) (GGPP).[1][2]

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of secondary metabolites, including a vast array of terpenoids.[3] Genome mining of these bacteria has revealed a wealth of uncharacterized terpene synthase genes, suggesting a largely untapped reservoir of novel terpenoid structures.[4][5] The characterization of these enzymes is crucial for understanding the chemical diversity of microbial natural products and for harnessing their biosynthetic potential in synthetic biology applications.[3]

Discovery and Characterization of a cis-Casbene Synthase (SpTS1) in Streptomyces paromomycinus

A novel diterpene synthase, SpTS1, was recently identified in Streptomyces paromomycinus.[1][2] This enzyme is significant as it is the first characterized synthase to produce a cis-configured this compound diterpene. Through heterologous expression and in vitro characterization, SpTS1 was shown to convert nerylneryl diphosphate (NNPP), a cis-isomer of GGPP, into four novel cis-diterpenes.[1][2][6]

The primary product is (1S,2Z,6Z,10Z,14S)-casbene, which features the characteristic bicyclo[12.1.0]pentadecane scaffold.[1][2] Additionally, SpTS1 produces a 14-membered macrocyclic diterpene and two monocyclic diterpenes, demonstrating its catalytic versatility.[2] Interestingly, SpTS1 also exhibits substrate promiscuity, as it can accept the trans-isomer GGPP to produce cembrene-type diterpenes.[1][6] This discovery expands the known diversity of this compound-type natural products and provides a new biocatalyst for the potential chemoenzymatic synthesis of novel terpenoids.[6]

Biochemical Properties of SpTS1

Product Profile and Yields

The in vitro reaction of SpTS1 with nerylneryl diphosphate (NNPP) yields four main products. The yields of these products from a scaled-up reaction are summarized in the table below.

| Product Number | Compound Name | Structure Type | Yield (mg) |

| 1 | (1S,2Z,6Z,10Z,14S)-casbene | Bicyclo[12.1.0]pentadecane | Not specified |

| 2 | Novel Diterpene | 14-membered macrocycle | 25.4 |

| 3 | Novel Diterpene | Monocyclic | 2.7 |

| 4 | Novel Diterpene | Monocyclic | 4.7 |

Data compiled from literature describing the initial characterization of SpTS1.[2]

Substrate Specificity

SpTS1 demonstrates a preference for the cis-prenyl diphosphate, nerylneryl diphosphate (NNPP). However, it also displays promiscuity by accepting the trans-isomer, geranylgeranyl diphosphate (GGPP), as a substrate to synthesize cembrene-type diterpenes.[1][6]

Proposed Biosynthetic Pathway

The proposed cyclization cascade initiated by SpTS1 on the substrate nerylneryl diphosphate (NNPP) leads to the formation of the four identified cis-diterpenes. The pathway likely involves a series of carbocation intermediates, cyclizations, and rearrangements.

Caption: Proposed biosynthetic pathway of cis-diterpenes from NNPP by SpTS1.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of a novel terpene synthase from Streptomyces, such as SpTS1. These protocols are based on established methods for terpene cyclase research.[7][8]

Gene Cloning and Heterologous Expression

A general workflow for the identification and characterization of a novel terpene synthase from Streptomyces is depicted below.

Caption: General workflow for characterizing a novel terpene synthase.

Protocol for Heterologous Expression in E. coli

-

Gene Synthesis and Cloning: The gene encoding the putative terpene synthase from Streptomyces is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into an expression vector, such as pET-28a(+), which typically contains an N-terminal His6-tag for purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

-

Induction of Protein Expression: The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to promote proper protein folding.

-

Cell Harvesting: The cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

-

Cell Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Clarification: The cell lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to remove cell debris.

-

Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Washing: The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and concentrate the protein. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay

-

Reaction Mixture: The standard assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10% glycerol).[7]

-

Enzyme and Substrate: The purified enzyme (final concentration 1-10 µM) is added to the reaction mixture. The reaction is initiated by the addition of the substrate (e.g., NNPP or GGPP) to a final concentration of 50-100 µM.[7]

-

Incubation: The reaction is incubated at a suitable temperature, typically 30°C, for a period ranging from 1 to 16 hours.[7]

-

Quenching and Extraction: The reaction is quenched by the addition of an equal volume of a solvent such as hexane (B92381) or ethyl acetate. The mixture is vortexed and then centrifuged to separate the phases. The organic layer containing the terpenoid products is collected.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile products. For structural elucidation of novel compounds, larger scale reactions are performed, and the products are purified by column chromatography followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The discovery of the cis-casbene synthase SpTS1 in Streptomyces paromomycinus highlights the vast and underexplored biosynthetic potential of actinobacteria. This enzyme not only expands the known chemical space of this compound-type diterpenoids but also provides a valuable biocatalytic tool for the generation of novel, stereochemically diverse molecules. The detailed protocols provided in this guide offer a framework for the continued discovery and characterization of novel terpene synthases from Streptomyces and other microbial sources. Future work in this area will likely focus on the elucidation of the precise catalytic mechanism of SpTS1, the exploration of its substrate promiscuity for the synthesis of new-to-nature compounds, and its application in engineered metabolic pathways for the sustainable production of high-value diterpenoids for the pharmaceutical and biotechnology industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthetic studies on terpenoids produced by Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Functional characterisation of twelve terpene synthases from actinobacteria [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Discovery and Characterization of a cis-Casbene Diterpene Synthase from Streptomyces paromomycinus - Journal of Natural Products - Figshare [figshare.com]

- 7. scielo.br [scielo.br]

- 8. Genome Mining of Terpene Synthases from Fourteen Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Odyssey of Casbene Synthase Genes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Casbene synthase, a key enzyme in the biosynthesis of a diverse array of bioactive diterpenoids, represents a fascinating case study in plant molecular evolution. This technical guide delves into the evolutionary origins of this compound synthase genes, exploring the molecular mechanisms that have shaped their function and distribution across the plant kingdom. We will examine the processes of gene duplication and neofunctionalization, the phylogenetic relationships with other terpene synthases, and the organization of these genes within biosynthetic gene clusters. This guide provides an in-depth analysis of the experimental methodologies used to elucidate the evolutionary history and function of this compound synthases, supported by quantitative data, detailed protocols, and visual workflows to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

This compound, a macrocyclic diterpene, serves as a crucial precursor for a wide range of biologically active compounds, including the pro-inflammatory and anti-cancer phorbol (B1677699) esters found in the Euphorbiaceae family.[1][2] The enzyme responsible for its synthesis, this compound synthase (CS), catalyzes the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3][4] this compound and its derivatives often function as phytoalexins, playing a vital role in plant defense against pathogens.[1] The evolutionary trajectory of the genes encoding this pivotal enzyme offers insights into the generation of metabolic diversity in plants. Understanding this evolution is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering of high-value pharmaceuticals and other natural products.

This guide will provide a technical overview of the current knowledge regarding the evolutionary origins of this compound synthase genes, with a focus on the data and methods that are most relevant to researchers in the field.

Phylogenetic Context and Evolutionary Mechanisms

This compound synthase genes belong to the large and diverse terpene synthase (TPS) gene family in plants. Specifically, they are classified within the angiosperm-specific TPS-a subfamily, which predominantly contains sesquiterpene synthases.[5][6] This phylogenetic placement suggests a close evolutionary relationship and a shared ancestry with enzymes that utilize a C15 substrate (farnesyl diphosphate) rather than the C20 substrate of this compound synthase.

The evolution of this compound synthase activity is a prime example of gene duplication followed by neofunctionalization .[6][7][8] An ancestral sesquiterpene synthase gene likely underwent duplication, after which one of the copies accumulated mutations that altered its substrate specificity and catalytic function, enabling it to utilize GGPP and produce the novel diterpene this compound.

A well-studied example of this evolutionary process is found in rice (Oryza sativa). The rice genome contains a cluster of TPS genes, including OsTPS2, OsTPS10, and OsTPS28.[6][7][9] Evolutionary analysis reveals that OsTPS10, a sesquiterpene synthase, is conserved in monocots. Through sequential gene duplication, transit peptide recruitment, and key amino acid mutations (such as H362R), OsTPS2 (a neocembrene (B1238059) synthase) and OsTPS28 (a this compound synthase) evolved.[6][7][9] This demonstrates both parallel and divergent evolution within a single gene family to create new metabolic capabilities.

Visualization of Evolutionary Events in Rice

The evolutionary cascade leading to the emergence of this compound and neocembrene synthases in rice from a sesquiterpene synthase ancestor can be visualized as a logical progression of molecular events.

Caption: Evolutionary pathway of this compound and neocembrene synthases in rice.

Quantitative Data on this compound Synthases

Quantitative analysis of enzyme kinetics and sequence similarity provides a clearer picture of the functional and evolutionary relationships between different this compound synthases and their relatives. While comprehensive kinetic data for all known this compound synthases is not available, studies on key enzymes have provided valuable insights.

Table 1: Physicochemical and Kinetic Properties of this compound Synthase and Related Enzymes

| Gene/Enzyme | Source Organism | Encoded Protein Length (amino acids) | Predicted Molecular Weight (kD) | Optimal pH | Km (GGPP) (µM) | kcat (s⁻¹) |

| EfCS | Euphorbia fischeriana | 602 | 69.36 | ~8.0-9.0 (inferred) | - | - |

| RcCS | Ricinus communis | 601 | 68.96 | ~8.0-9.0 | - | - |

| Farnesyl Transferase | Ricinus communis | - | ~72.0 | 8.0-9.0 | 0.5 (FPP) | - |

Data for EfCS and RcCS from Liu et al. (2016)[10] and Mau & West (1994). Data for Farnesyl Transferase from Dudley et al. (1986).[11][12] Note: Km value for Farnesyl Transferase is for the substrate farnesyl pyrophosphate (FPP).

Table 2: Sequence Identity and Similarity of this compound Synthase Homologs

| Gene | Organism | Homolog | Organism | Identity (%) | Similarity (%) |

| JcCSH | Jatropha curcas | RcCS1 | Ricinus communis | High | High |

| JcCSH | Jatropha curcas | EeCS | Euphorbia esula | High | High |

| JcCSH | Jatropha curcas | SsCS | Sapium sebiferum | High | High |

Data from Li et al. (2012).[13] "High" indicates significant sequence conservation, though specific percentages were not provided in the abstract.

Biosynthetic Gene Clusters

A significant feature of this compound synthase genes, particularly in the Euphorbiaceae, is their organization into biosynthetic gene clusters (BGCs) .[14][15] These clusters physically link the this compound synthase gene with genes encoding downstream modifying enzymes, such as cytochrome P450 monooxygenases (CYPs) and alcohol dehydrogenases (ADHs).[16][17][18] This genomic proximity facilitates the co-regulation and inheritance of the entire metabolic pathway.

In Ricinus communis, the this compound synthase gene is co-located with several CYP genes from the CYP726A subfamily, which are involved in the subsequent oxidation of this compound.[14] Similar clustering is observed in Jatropha curcas and Euphorbia peplus.[14][15] The conservation of these gene clusters across different species suggests a strong evolutionary pressure to maintain the integrity of this defense-related metabolic pathway.

Visualization of a this compound Synthase Gene Cluster

The organization of a typical this compound synthase BGC can be represented as follows:

Caption: A generalized this compound synthase biosynthetic gene cluster.

Experimental Protocols

The elucidation of the evolutionary history and function of this compound synthase genes has relied on a suite of molecular biology and biochemical techniques. Below are detailed protocols for key experiments.

Heterologous Expression of this compound Synthase in E. coli

This protocol is for the production of recombinant this compound synthase for subsequent functional characterization.

1. Gene Cloning:

-

Amplify the full-length coding sequence of the this compound synthase gene from cDNA using PCR with primers that add appropriate restriction sites.

-

Ligate the PCR product into an E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7).

2. Transformation:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

3. Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Reduce the temperature to 16-25°C and continue to shake for 16-24 hours.

4. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin if a His-tag was used).

In Vitro this compound Synthase Activity Assay

This assay is used to confirm the enzymatic activity of the purified recombinant protein.

1. Reaction Setup:

-

In a glass vial, prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT).

-

1-5 µg of purified recombinant this compound synthase.

-

10-50 µM geranylgeranyl diphosphate (GGPP).

-

-

Bring the total reaction volume to 500 µL with assay buffer.

2. Incubation:

-

Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to trap the volatile terpene products.

-

Incubate the reaction at 30°C for 1-4 hours.

3. Product Extraction and Analysis:

-

Vigorously vortex the vial to extract the products into the organic layer.

-

Separate the organic layer.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard or published data.

Subcellular Localization using GFP Fusion

This method determines the intracellular location of the this compound synthase enzyme.

1. Construct Generation:

-

Fuse the coding sequence of the this compound synthase gene in-frame with the Green Fluorescent Protein (GFP) gene in a plant expression vector. The fusion can be at the N- or C-terminus.

2. Transient Expression in Nicotiana benthamiana:

-

Introduce the GFP fusion construct into Agrobacterium tumefaciens.

-

Infiltrate the Agrobacterium culture into the leaves of N. benthamiana plants.[7][19][20][21][22] Co-infiltrate with a viral silencing suppressor (e.g., p19) to enhance expression.[19]

-

Allow the plants to grow for 2-4 days.

3. Microscopy:

-

Excise a small section of the infiltrated leaf.

-

Mount the leaf section on a microscope slide in a drop of water.

-

Observe the GFP signal using a confocal laser scanning microscope.

-

Co-localize the GFP signal with known organelle markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) to determine the subcellular compartment.

Experimental Workflow Visualization

The process of identifying, cloning, and characterizing a this compound synthase gene can be summarized in the following workflow:

Caption: Workflow for the functional characterization of a this compound synthase gene.

Conclusion and Future Directions

The study of this compound synthase genes provides a compelling narrative of how plants generate metabolic novelty through gene duplication and neofunctionalization. The clustering of these genes with those for downstream pathway enzymes highlights the evolution of coordinated regulation for the production of specialized metabolites. The experimental approaches detailed in this guide form the bedrock of research in this area, enabling the identification and characterization of new this compound synthases and related enzymes.